3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H12Br2N2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The bromine atoms can be substituted with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of hydroxyl or amino derivatives .
Scientific Research Applications
3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methylbenzoic acid
- 3,5-Dibromo-2-hydroxybenzoic acid
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3,5-Dibromo-4-{[(2-methylbenzoyl)carbamothioyl]amino}benzoic acid
Uniqueness
Compared to these similar compounds, 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of both the 4-methylbenzoyl and carbamothioylamino groups.
Properties
CAS No. |
535938-54-6 |
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Molecular Formula |
C16H12Br2N2O3S |
Molecular Weight |
472.2 g/mol |
IUPAC Name |
3,5-dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Br2N2O3S/c1-8-2-4-9(5-3-8)14(21)20-16(24)19-13-11(15(22)23)6-10(17)7-12(13)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) |
InChI Key |
HSZRAEPOSSQXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origin of Product |
United States |
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